![molecular formula C10H13BrClNO B1379515 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1607263-14-8](/img/structure/B1379515.png)
6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Overview
Description
6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as BMDPH, is a synthetic compound that is used in various scientific experiments. It is a derivative of the benzopyran family and is used as a research tool in a variety of scientific fields. BMDPH is a colorless solid that is soluble in water and ethanol. It is used as a reagent in organic synthesis and as a research tool in biochemistry, pharmacology, and other scientific fields.
Scientific Research Applications
Antioxidant Properties and Radical Scavenging Activity
Chromones, including derivatives like "6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride", have been identified for their significant antioxidant properties. These compounds are capable of neutralizing active oxygen and interrupting free radical processes, which can delay or inhibit cellular impairment leading to various diseases. The antioxidant potential of chromones is attributed to structural elements such as the double bond, a carbonyl group in the chromone, and specific hydroxyl groups that are crucial for radical scavenging activity. This property makes them promising candidates for preventing diseases associated with oxidative stress and free radical damage (Yadav, Parshad, Manchanda, & Sharma, 2014).
Anticancer Activities
Research into compounds structurally related to "6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride" has revealed potential anticancer activities. Baicalein, a flavonoid compound derived from similar roots, has been extensively studied for its anticancer effects on hepatocellular carcinoma (HCC). It impacts a variety of biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. The interest in baicalein and structurally related compounds, including chromones, lies in their non-toxic nature, which may reduce side effects without compromising therapeutic efficacy in cancer treatment, indicating a potential pathway for the development of novel anticancer drugs (Bie et al., 2017).
properties
IUPAC Name |
6-bromo-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10;/h2-3,6,9,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWRGKBWYINKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC2=C1C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
CAS RN |
1607263-14-8 | |
Record name | 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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